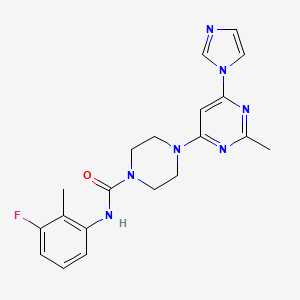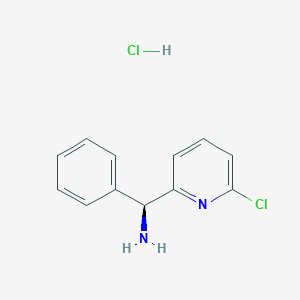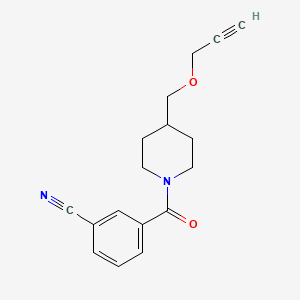
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural features. In the case of the compound "4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide," a detailed synthesis pathway is not provided in the given papers. However, similar compounds have been synthesized through multi-step reactions involving cyclization, substitution, and amidation reactions. For instance, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides involved the condensation of acid chlorides with a benzisoxazole derivative . Similarly, N-aryl-piperazine-carboxamide derivatives were synthesized by cyclization, followed by treatment with piperazine and subsequent reactions with arylisocyanates or arylisothiocyanates . These methods suggest that the synthesis of the compound would likely involve a series of reactions including cyclization, halogenation, and amide bond formation.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological targets. The compound of interest contains several functional groups, including an imidazole ring, a pyrimidine ring, and a piperazine moiety, each of which contributes to the compound's overall properties. The molecular structure of a related compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was confirmed using spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . This suggests that a similar approach could be used to analyze the molecular structure of the compound , providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of the specific compound . However, the presence of an imidazole ring, a pyrimidine ring, and a piperazine moiety suggests that it could participate in various chemical reactions, such as nucleophilic substitution or interactions with biological macromolecules. The antimicrobial activity of related compounds indicates that they can interact with and disrupt the function of bacterial or fungal cells . This implies that the compound may also exhibit similar reactivity, potentially leading to biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the synthesized compounds in the studies were characterized by IR, 1H NMR, and CHN analysis, which are standard techniques for determining the identity and purity of organic compounds . Additionally, the antimicrobial activity was assessed using in vitro methods, suggesting that these compounds have sufficient stability and solubility to interact with biological targets . These findings can be extrapolated to infer that the compound may have similar properties that could be characterized using these analytical techniques.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
The compound has been involved in studies examining crystal and molecular structures. For instance, Richter et al. (2023) studied the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related compound obtained as a side product during the synthesis of an antitubercular agent closely related to the compound (Richter, A., Goddard, R., Schönefeld, R., Imming, P., & Seidel, R. W., 2023).
Synthesis Methods
Alternative synthesis routes for related compounds have been explored. For example, Shahinshavali et al. (2021) describe an alternative synthesis method for a similar compound, which could be applicable to the synthesis of the compound (Shahinshavali, S., Deepti, K., Vijayavardhini, S., Kumar, A. V. D. N., Sireesha, R., Reddy, S. P., & Rao, M. V., 2021).
Pharmacokinetics and Drug Development
The compound's analogs have been studied for their pharmacokinetics and potential in drug development. Teffera et al. (2013) investigated novel anaplastic lymphoma kinase inhibitors, which include structurally similar compounds, for cancer treatment (Teffera, Y., Berry, L., Brake, R., Lewis, R., Saffran, D., Moore, E., Liu, J., & Zhao, Z., 2013).
Antimicrobial Activity
Synthesized derivatives of related compounds have been tested for antimicrobial activity. Babu et al. (2015) synthesized novel N-aryl derivatives that showed potential antimicrobial activity, indicating a possible research avenue for the compound (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).
Anticancer Activity
Some derivatives of similar compounds have been studied for their anticancer activities. Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties attached to pyrimide and piperazine moieties, showing enhanced anti-proliferative activities (Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M., 2017).
Antiviral Activity
Al-Masoudi et al. (2007) synthesized new derivatives with potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV activity, indicating possible antiviral applications for the compound (Al-Masoudi, N., Al-Soud, Y., De Clercq, E., & Pannecouque, C., 2007).
Eigenschaften
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-14-16(21)4-3-5-17(14)25-20(29)27-10-8-26(9-11-27)18-12-19(24-15(2)23-18)28-7-6-22-13-28/h3-7,12-13H,8-11H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSSVQVRIXZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)

![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)
![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)


![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)